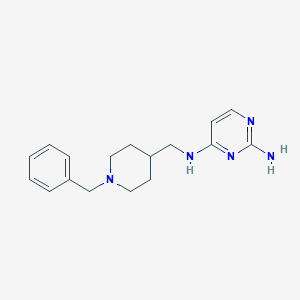![molecular formula C22H24FN3O3 B12374074 N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of fluorine and methoxy groups, along with an oxan-4-yloxy substituent, contributes to its distinct chemical properties.
Preparation Methods
The synthesis of N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinazoline intermediate.
Methoxylation and Oxan-4-yloxy Substitution: The methoxy group is introduced through an O-methylation reaction using methyl iodide and a base. The oxan-4-yloxy group is added via an etherification reaction involving an appropriate alcohol derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The oxan-4-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and quinazoline derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the methoxy and oxan-4-yloxy groups contribute to the compound’s overall stability and solubility. These interactions can modulate the activity of target proteins, leading to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine can be compared with other similar compounds, such as:
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar quinazoline core structure.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
Properties
Molecular Formula |
C22H24FN3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24FN3O3/c1-14(15-4-3-5-16(23)10-15)26-22-18-11-21(29-17-6-8-28-9-7-17)20(27-2)12-19(18)24-13-25-22/h3-5,10-14,17H,6-9H2,1-2H3,(H,24,25,26)/t14-/m1/s1 |
InChI Key |
ZHVASSKARGGGPC-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)NC2=NC=NC3=CC(=C(C=C32)OC4CCOCC4)OC |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC2=NC=NC3=CC(=C(C=C32)OC4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)

![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)



![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)




![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)

